N-(1-adamantylmethyl)-1-methyl-1H-pyrazole-5-carboxamide
Overview
Description
N-(1-adamantylmethyl)-1-methyl-1H-pyrazole-5-carboxamide is a synthetic organic compound featuring an adamantyl group, a pyrazole ring, and a carboxamide functional group The adamantyl group is known for its rigidity and bulkiness, which can influence the compound’s physical and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-adamantylmethyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps:
Formation of the Adamantylmethyl Intermediate: The adamantylmethyl group can be introduced through the alkylation of an adamantane derivative. For example, 1-adamantyl bromomethyl ketone can be synthesized and used as a precursor.
Pyrazole Ring Formation: The pyrazole ring can be constructed via cyclization reactions involving hydrazines and 1,3-diketones or similar precursors.
Coupling Reaction: The adamantylmethyl intermediate is then coupled with the pyrazole derivative under suitable conditions to form the final product. This step may involve the use of coupling reagents such as carbodiimides or other activating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(1-adamantylmethyl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under strong oxidizing conditions, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the carboxamide to an amine.
Substitution: The adamantylmethyl group can participate in substitution reactions, where the hydrogen atoms may be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenation reagents like bromine or chlorine, and nucleophiles such as amines or thiols, can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
N-(1-adamantylmethyl)-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: The compound’s structure may allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or receptor binding.
Industry: Its unique properties may be exploited in the development of advanced materials, such as polymers with specific mechanical or thermal properties.
Mechanism of Action
The mechanism of action of N-(1-adamantylmethyl)-1-methyl-1H-pyrazole-5-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing their activity. The adamantyl group can enhance the compound’s binding affinity and stability, while the pyrazole ring may participate in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Similar Compounds
N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide: A synthetic cannabinoid with a similar adamantyl group but different core structure.
N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide: Another synthetic cannabinoid with an indazole ring instead of a pyrazole ring.
Uniqueness
N-(1-adamantylmethyl)-1-methyl-1H-pyrazole-5-carboxamide is unique due to its specific combination of an adamantyl group, a pyrazole ring, and a carboxamide functional group. This combination imparts distinct physical and chemical properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
N-(1-adamantylmethyl)-2-methylpyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c1-19-14(2-3-18-19)15(20)17-10-16-7-11-4-12(8-16)6-13(5-11)9-16/h2-3,11-13H,4-10H2,1H3,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWPFFUKRVAITH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NCC23CC4CC(C2)CC(C4)C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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